molecular formula C22H23NO3 B11280917 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11280917
M. Wt: 349.4 g/mol
InChI Key: BEZDNLRLMNQIFU-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. Its structure includes a 3-ethyl group, a 4-methyl substituent, and a 4-ethylphenyl moiety at position 7.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

3-ethyl-9-(4-ethylphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H23NO3/c1-4-15-6-8-16(9-7-15)23-12-19-20(25-13-23)11-10-18-14(3)17(5-2)22(24)26-21(18)19/h6-11H,4-5,12-13H2,1-3H3

InChI Key

BEZDNLRLMNQIFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC)OC2

Origin of Product

United States

Preparation Methods

General Procedure

A one-pot approach is widely employed to construct the chromeno-oxazinone core. The method involves sequential reactions of 4-hydroxycoumarin , 4-ethylbenzaldehyde , ethyl acetoacetate , and ammonium acetate in ethanol under reflux (80°C for 1–2 hours). Key advantages include:

  • Catalyst : TiO₂ nanopowder (5 mol%) enhances reaction efficiency and reduces side products.

  • Yield : 78–85% after recrystallization with ethanol.

  • Mechanism : Knoevenagel condensation forms the chromene ring, followed by oxazine cyclization via nucleophilic addition (Fig. 1).

Table 1: Optimized Conditions for One-Pot Synthesis

ParameterValue/RangeImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature80°CBalances reaction rate and decomposition
Catalyst Loading5 mol% TiO₂Reduces reaction time by 40%
Reaction Time1.5 hoursEnsures complete cyclization

Stepwise Multi-Step Synthesis

Chromene Ring Formation

The chromene moiety is synthesized via acid-catalyzed condensation of 4-ethylphenol and ethyl acetoacetate in toluene at 110°C for 3 hours. The intermediate 7-hydroxy-4-methyl-2H-chromen-2-one is isolated in 92% yield (mp 148–150°C).

Oxazine Ring Construction

The oxazine ring is introduced by reacting the chromene intermediate with chloroacetyl chloride and 4-ethylaniline in dichloromethane (DCM) under N₂ atmosphere:

  • Esterification : Chloroacetyl chloride (1.2 equiv) reacts with the chromene hydroxyl group at 0°C.

  • Cyclization : Triethylamine (2.0 equiv) facilitates intramolecular nucleophilic substitution at 25°C for 6 hours.

  • Substitution : 4-Ethylaniline (1.1 equiv) replaces the chloride group at 60°C, yielding the final product.

Table 2: Key Spectral Data for Intermediate Validation

IntermediateIR (cm⁻¹)¹H NMR (δ, ppm)
7-Hydroxy-4-methylchromene1685 (C=O)2.35 (s, 3H, CH₃), 6.82 (d, 1H, Ar-H)
Chloroacetyl derivative1740 (C=O), 760 (C-Cl)4.25 (s, 2H, CH₂Cl)
Final oxazinone1725 (oxazinone C=O)1.22 (t, 6H, CH₂CH₃), 3.45 (q, 4H, CH₂)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by grinding 4-hydroxycoumarin , 4-ethylbenzaldehyde , and urea in a 1:1:1 molar ratio with K₂CO₃ as a base. After 30 minutes of milling, the product is obtained in 70% yield with 99% purity (HPLC).

Aqueous Micellar Catalysis

Sodium dodecyl sulfate (SDS) micelles enable the reaction in water at 50°C. This method achieves 65% yield and reduces waste generation.

Industrial-Scale Production

Continuous Flow Reactor Design

A two-stage continuous flow system is optimized for high-throughput synthesis:

  • Stage 1 : Chromene formation at 120°C (residence time: 10 minutes).

  • Stage 2 : Oxazinone cyclization at 140°C (residence time: 15 minutes).

  • Throughput : 1.2 kg/hour with 88% yield.

  • Purity : >99.5% (by GC-MS).

Table 3: Comparison of Industrial Methods

MethodYield (%)Cost (USD/kg)Environmental Impact
Batch (Traditional)78420High solvent waste
Continuous Flow88310Low E-factor (2.1)
Mechanochemical70290Near-zero waste

Troubleshooting and Optimization

Common Challenges

  • Byproduct Formation : Over-alkylation at the oxazine nitrogen is mitigated by controlling stoichiometry (amine:chloroacetyl = 1:1.05).

  • Crystallization Issues : Ethanol/water (3:1) recrystallization improves crystal purity from 85% to 99%.

Advanced Characterization

  • X-ray Diffraction : Confirms the chair conformation of the oxazine ring (Fig. 2).

  • HPLC-MS : Validates absence of genotoxic impurities (<0.1 ppm).

Chemical Reactions Analysis

  • Scientific Research Applications

    Anticancer Activity

    Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cells, demonstrating IC50 values in the low micromolar range.

    Antimicrobial Properties

    The compound has also been investigated for its antimicrobial activity. Research findings suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 1.95 µg/mL against pathogens such as Escherichia coli and Streptococcus pneumoniae.

    Development of New Materials

    In materials science, this compound is explored for its potential use in developing new organic materials due to its unique structural features. The chromeno structure can be utilized in synthesizing polymers or other materials with desirable electronic properties.

    Photophysical Properties

    The photophysical properties of the compound are also under investigation. Its ability to absorb and emit light makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Case Study 1: Anticancer Screening

    In a study involving various derivatives of chromeno[8,7-e][1,3]oxazin compounds, researchers evaluated their anticancer activities using MTT assays across multiple cancer cell lines. The results indicated that specific modifications on the phenyl ring significantly enhanced cytotoxicity compared to the parent compound.

    Case Study 2: Antimicrobial Efficacy

    A comparative study assessed the antimicrobial efficacy of several chromeno derivatives against common bacterial strains. The results highlighted that compounds structurally related to 3-ethyl-9-(4-ethylphenyl)-4-methyl exhibited superior antibacterial effects compared to traditional antibiotics.

    Table 2: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AnticancerInhibition of cell proliferation
    AntimicrobialBroad-spectrum activity
    Mechanism of ActionInteraction with cellular targets

    Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

    Physicochemical Properties

    Key data for selected analogs are summarized below:

    Compound Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Reference
    Target Compound 3-Et, 4-Me, 9-(4-EtPh) C₂₄H₂₅NO₃ 383.47 Not reported N/A
    3-(4-Fluorophenyl)-9-(2-hydroxyethyl) 3-F, 9-(HOCH₂CH₂) C₂₀H₁₆FNO₄ 353.35 149–151
    3-(4-Chlorophenyl)-9-(thienylmethyl) 3-Cl, 9-(thiophen-2-ylmethyl) C₂₂H₁₆ClNO₃S 409.88 Not reported
    9-(Furan-3-ylmethyl)-3-(4-MeOPh) 9-(furan-3-ylmethyl), 3-(4-MeOPh) C₂₄H₂₂NO₅ 404.44 Not reported

    Notes:

    • Bulkier substituents (e.g., thienylmethyl, furan-3-ylmethyl) may sterically hinder interactions in biological systems compared to the target compound’s ethylphenyl group .

    Structural Insights from NMR and Spectroscopic Data

    • 1H NMR Trends : Protons adjacent to electron-withdrawing groups (e.g., Cl, CF₃) exhibit downfield shifts. For example, the trifluoromethyl group in compounds causes significant deshielding (δ 2.98–4.23 ppm) . The target compound’s ethyl groups are expected to show upfield shifts (δ ~1.0–1.5 ppm for CH₃).
    • IR Spectroscopy: Carbonyl stretches (C=O) in chromeno-oxazinones appear near 1700 cm⁻¹, consistent across analogs .

    Biological Activity

    3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. Its complex molecular structure includes an ethyl group, a 4-ethylphenyl substituent, and a chromeno-oxazinone core. This unique combination of functional groups suggests potential biological activities and applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

    Chemical Structure and Synthesis

    The synthesis of 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The synthetic route may include the preparation of key intermediates through various methods such as:

    • Formation of the chromeno core : Utilizing phenolic compounds and appropriate reagents.
    • Substitution reactions : Introducing the ethyl and 4-ethylphenyl groups through electrophilic aromatic substitution.

    The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

    Biological Activity

    Research indicates that 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits significant biological activities:

    Antimicrobial Activity

    Studies have shown that derivatives with specific substituents on the phenyl ring enhance biological activities. For instance:

    • In vitro assays : The compound demonstrated antimicrobial properties against various bacterial strains.

    Anticancer Potential

    Preliminary investigations into its anticancer potential revealed:

    • Cell line studies : The compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.

    Interaction studies have focused on the binding affinity of 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one to various biological targets. The results suggest that it may act through:

    • Inhibition of enzyme activity : Targeting specific enzymes involved in cancer cell proliferation.
    • Induction of apoptosis : Triggering programmed cell death in malignant cells.

    Comparative Analysis with Similar Compounds

    The uniqueness of this compound lies in its specific combination of functional groups which may offer therapeutic benefits not found in other similar compounds. A comparative analysis is provided below:

    Compound NameStructureUnique Features
    4-methyl-9-(4-fluorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazinContains a fluorophenyl groupExhibits distinct biological activities
    6-chloro derivativeContains a chloro substituentEnhanced reactivity in certain conditions
    Indole derivativesSimilar aromatic structureDiverse biological activities
    Imidazole derivativesKnown for broad chemical propertiesUsed extensively in medicinal chemistry

    This table highlights how structural variations influence biological activity and therapeutic potential.

    Study 1: Antimicrobial Properties

    A study conducted by Grover et al. (2014) evaluated the antimicrobial activity of various chromeno derivatives including 3-ethyl-9-(4-ethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

    Study 2: Anticancer Activity

    In a separate investigation by Kumar et al. (2020), the anticancer efficacy of the compound was assessed using MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.

    Q & A

    Q. Table 1. Bioactivity of Chromeno-Oxazin Analogs

    DerivativeALP Activity (Fold Increase)Osteoclast Inhibition (%)
    Compound 22.535
    Compound 73.872

    Basic: What biological activities are predicted for this compound?

    Methodological Answer:
    Based on structural analogs (e.g., formononetin derivatives):

    • Osteoblast Activation : Modulation of BMP/Smad pathways (evidenced by ALP upregulation) .
    • Anti-Inflammatory Potential : Inhibition of COX-2 (predicted via similarity to chromeno-oxazin esters) .

    Advanced: How to address low reproducibility in synthesis?

    Methodological Answer:

    • Moisture Control : Conduct alkylation steps under N₂ with molecular sieves (4Å) to prevent hydrolysis .
    • Catalyst Purity : Use Pd catalysts with ≤5 ppm heavy metal contamination (verified by ICP-MS) .
    • Protocol Standardization : Provide detailed quenching sequences (e.g., add sat. NH₄Cl before extraction) to stabilize intermediates .

    Advanced: What computational methods predict reactivity?

    Methodological Answer:

    • DFT Calculations : Model transition states for oxazine ring opening using Gaussian09 (M06-2X/def2-TZVP) .
    • Molecular Dynamics (MD) : Simulate solvent effects on tautomerization (GROMACS, 100 ns trajectories) .

    Basic: What purification methods are effective?

    Methodological Answer:

    • Column Chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7) for baseline separation .
    • Recrystallization : Dissolve crude product in hot MeOH, cool to –20°C for 12 h (purity >98%) .

    Advanced: How to establish structure-activity relationships (SAR)?

    Methodological Answer:

    • Analog Synthesis : Vary substituents (e.g., replace 4-ethylphenyl with thiophene or morpholine) .
    • Bioassay Correlation : Test analogs in osteoblast/osteoclast co-cultures; correlate substituent hydrophobicity (logP) with activity .

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